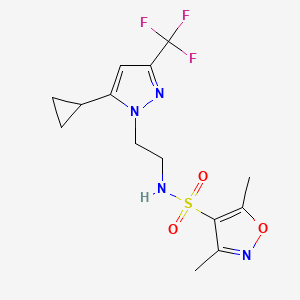

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound known for its unique structural components and diverse applications in scientific research. It features a pyrazol ring, cyclopropyl group, and a trifluoromethyl group which significantly influence its chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves multiple steps:

Formation of the pyrazol ring: : Reacting appropriate cyclopropyl derivatives with hydrazine and trifluoromethylating agents.

Substitution reactions: : Introducing the sulfonamide group under specific catalytic conditions.

Final assembly: : Coupling the intermediate with a suitable isoxazole derivative under conditions like reflux in polar solvents.

Industrial Production Methods

Industrially, the synthesis involves batch reactors for each synthetic step, ensuring precise control over reaction parameters like temperature, pressure, and pH. Continuous flow systems may also be employed to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : Undergoes oxidation with agents like potassium permanganate, leading to cleavage of specific groups.

Reduction: : Shows reduction reactions with agents such as lithium aluminum hydride, primarily affecting the sulfonamide moiety.

Substitution: : Engages in nucleophilic and electrophilic substitution reactions, mainly influenced by the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and strong bases for nucleophilic substitution.

Major Products

The reactions typically yield products like trifluoromethylated pyrazoles, various substituted isoxazoles, and their corresponding sulfonamide derivatives.

Applications De Recherche Scientifique

The compound has extensive applications in:

Chemistry: : Acts as a building block for synthesizing more complex molecules.

Biology: : Used in the study of enzyme inhibition and protein interactions due to its structural analogs with natural substrates.

Medicine: : Potential therapeutic uses, including as a candidate in anti-inflammatory and anti-cancer drug research.

Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mécanisme D'action

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects primarily through:

Molecular Targets: : Targets enzymes and receptors by mimicking the structure of natural ligands.

Pathways: : Interferes with signaling pathways, affecting processes like cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Compared to other sulfonamides and pyrazole derivatives, this compound stands out due to:

Enhanced Stability: : Thanks to the trifluoromethyl group.

Unique Activity Profile: : Distinct biological activity because of its combined structural features.

List of Similar Compounds

N-(3-(trifluoromethyl)phenyl)-4-(methylthio)benzenesulfonamide: : Another sulfonamide with different substituents.

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-amine: : Shares the pyrazol and trifluoromethyl components.

3,5-dimethylisoxazole-4-carboxamide: : Similar isoxazole moiety but with different functional groups.

This compound's unique combination of structural elements ensures its significance in various fields, driving ongoing research and application exploration.

Activité Biologique

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a complex molecular structure featuring a sulfonamide group, a pyrazole ring, and an isoxazole moiety. The molecular formula is C₁₅H₁₈F₃N₃O₂S, with a molecular weight of approximately 363.39 g/mol. The presence of trifluoromethyl and cyclopropyl groups contributes to its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈F₃N₃O₂S |

| Molecular Weight | 363.39 g/mol |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Notably, it has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. COX-2 inhibitors are sought after for their analgesic and anti-inflammatory properties without the gastrointestinal side effects associated with non-selective NSAIDs.

Inhibition of COX-2

Research indicates that derivatives similar to this compound exhibit significant COX-2 inhibition in vitro. For instance, studies have shown that sulfonamide-containing pyrazole derivatives can effectively block COX-2 activity, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be linked to its structural components:

- Pyrazole Ring : The trifluoromethyl group enhances lipophilicity and may improve binding affinity to COX-2.

- Sulfonamide Group : This moiety is crucial for biological activity, providing hydrogen bond interactions that stabilize binding to the target enzyme.

- Isoxazole Moiety : Contributes to the overall stability and potential reactivity of the compound.

Extensive SAR studies have revealed that modifications to these structural elements can lead to variations in biological potency and selectivity towards COX-2 over COX-1, minimizing adverse effects .

Antiinflammatory Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural features to this compound showed promising anti-inflammatory effects in animal models. These results were supported by biochemical assays measuring plasma levels of inflammatory markers .

Anticancer Potential

Emerging research has also explored the anticancer properties of this compound class. In vitro studies indicated that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Propriétés

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O3S/c1-8-13(9(2)24-20-8)25(22,23)18-5-6-21-11(10-3-4-10)7-12(19-21)14(15,16)17/h7,10,18H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYYLIFDYGNCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.